Cas no 108751-10-6 (2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid)

2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid structure
108751-10-6 structure
Product Name:2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid
Numero CAS:108751-10-6
MF:C13H23N3O8
MW:349.337023973465
CID:1186749
PubChem ID:23422779
Update Time:2025-04-20

2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]ethyl-(carboxymethyl)amino]acetic Acid
    • Glycine, N,N'-[(methylimino)di-2,1-ethanediyl]bis[N-(carboxymethyl)-
    • (3-Methyl-3-aza-pentandiyldiimino)-tetra-essigsaeure
    • Methyl-bis-&lt
    • 2-(bis-carboxymethyl-amino)-ethyl&gt
    • -amin
    • ACMC-20mbro
    • CTK0D6175
    • Bis-[2-(bis-carboxymethyl-amino)-aethyl]-methyl-amin
    • N,N'-[methyliminobis(ethane-2,1-diyl)]bis[N-(carboxymethyl)glycine]
    • (3-methyl-3-aza-pentanediyldiimino)-tetra-acetic acid
    • Glycine, N,N'-[(methylimino)di-2,1-ethanediyl]bis[N-(carboxymethyl)-; (3-Methyl-3-aza-pentandiyldiimino)-tetra-essigsaeure; Methyl-bis-< 2-(bis-carboxymethyl-amino)-ethyl> -amin; ACMC-20mbro; CTK0D6175; Bis-[2-(bis-carboxymethyl-amino)-aethyl]-methyl-amin; N,N'-[methyliminobis(ethane-2,1-diyl)]bis[N-(carboxymethyl)glycine]; (3-methyl-3-aza-pentanediyldiimino)-tetra-acetic acid;
    • SCHEMBL11213052
    • 108751-10-6
    • DTXSID30633860
    • 2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid
    • Inchi: 1S/C13H23N3O8/c1-14(2-4-15(6-10(17)18)7-11(19)20)3-5-16(8-12(21)22)9-13(23)24/h2-9H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
    • Chiave InChI: ZFLLKPWERHBOPK-UHFFFAOYSA-N
    • Sorrisi: OC(CN(CC(=O)O)CCN(C)CCN(CC(=O)O)CC(=O)O)=O

Proprietà calcolate

  • Massa esatta: 349.14851470g/mol
  • Massa monoisotopica: 349.14851470g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 14
  • Complessità: 385
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -8.1
  • Superficie polare topologica: 159Ų
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti